molecular formula C18H28BNO4S B8005126 4-(Homopiperidin-1-ylsulfonyl)phenylboronic acid pinacol ester

4-(Homopiperidin-1-ylsulfonyl)phenylboronic acid pinacol ester

Cat. No.: B8005126
M. Wt: 365.3 g/mol
InChI Key: LDTGWOUFFGCIMI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(Homopiperidin-1-ylsulfonyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(Homopiperidin-1-ylsulfonyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane and may require heating to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(Homopiperidin-1-ylsulfonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-(Homopiperidin-1-ylsulfonyl)phenylboronic acid pinacol ester can be compared with other boronic esters such as phenylboronic acid pinacol ester and 4-(trifluoromethyl)phenylboronic acid pinacol ester. While all these compounds are used in Suzuki–Miyaura coupling reactions, this compound is unique due to its homopiperidinylsulfonyl group, which can influence its reactivity and stability .

Similar Compounds

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4S/c1-17(2)18(3,4)24-19(23-17)15-9-11-16(12-10-15)25(21,22)20-13-7-5-6-8-14-20/h9-12H,5-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTGWOUFFGCIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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